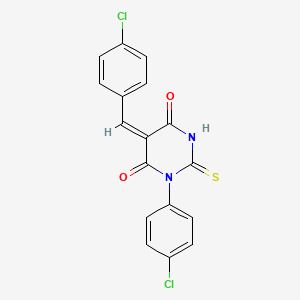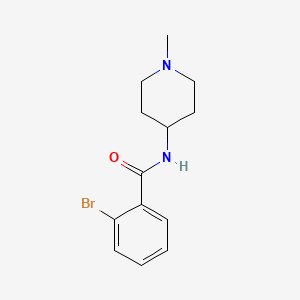![molecular formula C19H16N4S B5091184 5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)
5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that the compound may act by inducing apoptosis in cancer cells. It has also been proposed that the compound may inhibit the activity of enzymes involved in bacterial and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that 5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole has several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells and reduce the production of reactive oxygen species. Additionally, this compound has been shown to have low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole in laboratory experiments is its high purity and yield. Additionally, this compound has been shown to have low toxicity towards normal cells, making it a safe candidate for further research. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for research on 5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole. One potential area of research is the development of this compound as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in detecting metal ions in biological samples. Furthermore, the synthesis method of this compound can be optimized to increase its yield and purity, making it more cost-effective for further research.
Synthesis Methods
The synthesis of 5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole has been achieved using several methods. One of the most commonly used methods involves the reaction of 3-amino-5-allyl-1,2,4-triazine with benzylthiol in the presence of a catalyst. Another method involves the reaction of 5-allyl-3-nitro-1H-indole with thiourea followed by reduction with hydrogen gas. These methods have been optimized to yield high purity and yield of the compound.
Scientific Research Applications
5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole has been studied for its potential applications in various scientific research areas. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been found to have potential as a fluorescent probe for detecting metal ions in biological samples.
properties
IUPAC Name |
3-benzylsulfanyl-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-2-12-23-16-11-7-6-10-15(16)17-18(23)20-19(22-21-17)24-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHXVHNBYBXGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfanyl)-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)

![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)

![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)
![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)



![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5091203.png)
![3-(2-oxo-2-{3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5091211.png)